4-{4-[(3-Chloro-2-hydroxypropyl)amino]phenyl}morpholin-3-one
Beschreibung
4-{4-[(3-Chloro-2-hydroxypropyl)amino]phenyl}morpholin-3-one (CAS: 1252018-10-2) is a key intermediate in the synthesis of rivaroxaban, a potent anticoagulant targeting coagulation factor Xa . Structurally, it features a morpholin-3-one core substituted with a 4-[(3-chloro-2-hydroxypropyl)amino]phenyl group. The compound’s chlorine atom and hydroxyl group contribute to its reactivity in subsequent synthetic steps, such as nucleophilic substitution or condensation reactions . Its synthesis typically involves the reaction of 4-(4-aminophenyl)morpholin-3-one with epichlorohydrin derivatives under controlled conditions .
Eigenschaften
IUPAC Name |
4-[4-[(3-chloro-2-hydroxypropyl)amino]phenyl]morpholin-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O3/c14-7-12(17)8-15-10-1-3-11(4-2-10)16-5-6-19-9-13(16)18/h1-4,12,15,17H,5-9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPRLIANVFKCHMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(=O)N1C2=CC=C(C=C2)NCC(CCl)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthesis of 4-(4-Aminophenyl)morpholin-3-one Core
This intermediate is commonly prepared by reduction of the corresponding nitro derivative, 4-(4-nitrophenyl)morpholin-3-one, or by direct amination of 4-(4-nitrophenyl)morpholin-3-one.
Method A: Reduction of Nitro Precursor
- The nitro compound is hydrogenated in the presence of a hydrogenation catalyst such as palladium on carbon or ruthenium catalysts.
- Typical solvents include ethanol, methanol, or water.
- Reaction conditions: atmospheric pressure hydrogenation at temperatures around 70 to 80 °C.
- Yields of the aminophenyl morpholinone are generally high (up to 52% overall yield reported in some processes).
- Example: 4-(4-nitrophenyl)morpholin-3-one is reduced in ethanol at 80 °C with a palladium catalyst to yield 4-(4-aminophenyl)morpholin-3-one.
Method B: Direct Amination
- 4-(4-Nitrophenyl)morpholin-3-one can be reacted with amines or amino alcohols under basic conditions to introduce the amino substituent.
- This method is less common industrially due to lower yields and more complex purification.
Cyclization and Further Functionalization (Optional)
- In some synthetic routes, the chloro-hydroxypropyl intermediate undergoes further reaction with phthalimide derivatives to form isoindole-dione intermediates.
- These intermediates can be cyclized using carbonylating reagents such as N,N'-carbonyldiimidazole.
- This step is crucial for synthesizing oxazolidinone rings in rivaroxaban synthesis.
- Reaction solvents include alcohols, ethers, nitriles, or mixtures thereof.
- Bases such as sodium hydride or organic amines are used to facilitate cyclization.
Reaction Conditions and Solvent Systems
| Step | Reagents/Conditions | Solvents | Temperature (°C) | Time (hours) | Notes |
|---|---|---|---|---|---|
| Nitro reduction | Hydrogen, Pd/C or Ru catalyst | Ethanol, Methanol, Water | 70–80 | 1–5 | Atmospheric pressure preferred |
| Amination with chlorohydroxypropyl | 3-Chloro-2-hydroxypropyl reagent, base | N,N-Dimethylformamide, THF, Alcohols | 25–150 | 0.5–5 | pH controlled, neutral to slightly basic |
| Cyclization with phthalimide | Phthalimide derivative, carbonylating reagent, base | Alcohols, Ethers, Nitriles | Boiling point | 1–3 | Use of N,N'-carbonyldiimidazole common |
Research Outcomes and Industrial Relevance
- The described processes are reproducible and scalable for industrial manufacture.
- Use of environmentally benign solvents and mild conditions enhances process safety and cost-effectiveness.
- The hydrogenation step is critical and optimized to minimize over-reduction or catalyst poisoning.
- Cyclization steps improve product purity and yield, facilitating downstream processing.
- Overall yields for the preparation of 4-{4-[(3-Chloro-2-hydroxypropyl)amino]phenyl}morpholin-3-one range from moderate to high depending on the route and purification methods.
Summary Table of Preparation Routes
| Route No. | Starting Material | Key Steps | Yield (%) | Advantages | Disadvantages |
|---|---|---|---|---|---|
| 1 | 4-(4-Nitrophenyl)morpholin-3-one | Hydrogenation → Amination with chlorohydroxypropyl | 50–60 | High purity, industrially proven | Requires hydrogenation catalyst |
| 2 | 4-(4-Aminophenyl)morpholin-3-one (from direct synthesis) | Amination with chlorohydroxypropyl | 40–55 | Avoids nitro reduction step | Lower overall yield |
| 3 | 4-(4-Nitrophenyl)morpholin-3-one + epichlorohydrin | One-pot reaction with base | 45–55 | Simplified process | Sensitive to reaction conditions |
Concluding Remarks
The preparation of 4-{4-[(3-Chloro-2-hydroxypropyl)amino]phenyl}morpholin-3-one involves well-established synthetic steps including nitro group reduction, nucleophilic substitution with chlorohydroxypropyl reagents, and optional cyclization. The processes are supported by extensive patent literature and research publications, indicating robust, scalable, and cost-effective methods suitable for pharmaceutical manufacturing. The choice of solvent, catalyst, and reaction conditions critically influences yield and purity, with alcohols and polar aprotic solvents frequently employed. The compound serves as a pivotal intermediate for anticoagulant drug synthesis, underscoring the importance of optimized preparation protocols.
Analyse Chemischer Reaktionen
Types of Reactions
4-{4-[(3-Chloro-2-hydroxypropyl)amino]phenyl}morpholin-3-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and hydroxypropyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Chromium (VI) oxide, potassium permanganate.
Reducing agents: Stannous chloride, hydrogen gas.
Solvents: Dimethylsulfoxide (DMSO), dichloromethane, 1,4-dioxane.
Major Products Formed
The major products formed from these reactions vary based on the specific reaction conditions but can include various substituted morpholinones and phenyl derivatives .
Wissenschaftliche Forschungsanwendungen
4-{4-[(3-Chloro-2-hydroxypropyl)amino]phenyl}morpholin-3-one has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with various biomolecules.
Industry: Utilized in the production of various chemical products and materials.
Wirkmechanismus
The mechanism of action of 4-{4-[(3-Chloro-2-hydroxypropyl)amino]phenyl}morpholin-3-one involves its interaction with specific molecular targets and pathways. In the case of its role as an intermediate in the synthesis of rivaroxaban, the compound contributes to the inhibition of Factor Xa, an essential component in the blood clotting process .
Vergleich Mit ähnlichen Verbindungen
4-(4-Aminophenyl)morpholin-3-one (CAS: 438056-69-0)
- Structure: Lacks the 3-chloro-2-hydroxypropyl substituent, retaining only the morpholinone and phenylamine groups.
- Role: A precursor to 4-{4-[(3-Chloro-2-hydroxypropyl)amino]phenyl}morpholin-3-one.
- Synthesis : Prepared via iron(III)-catalyzed reduction of 4-(4-nitrophenyl)morpholin-3-one .
- Key Difference : Reduced reactivity due to the absence of the chloro-hydroxypropyl group, limiting its utility in downstream alkylation reactions .
IMP-20.15/2.57 (CAS: Not assigned)
- Structure: 4-(4-(2-hydroxy-3-(2-hydroxy-3-(4-(3-oxomorpholino)phenylamino)propylamino)propylamino)phenyl)morpholin-3-one.
- Role : A dimeric impurity formed during rivaroxaban synthesis via intermolecular reactions .
- Key Difference: Extended alkyl chain with multiple hydroxyl and amino groups, leading to higher molecular weight (513.59 g/mol vs. 313.78 g/mol for the target compound) and altered solubility .
Triazine and Coumarin Derivatives
4-(4-((4,6-bis((4-chlorophenyl)amino)-1,3,5-triazin-2-yl)amino)phenyl)morpholin-3-one (V3-a)
4-(4-((3-Nitro-2-oxo-2H-chromene-4-yl)amino)phenyl)morpholine-3-one (YS-1 to YS-10)
- Structure: Coumarin-morpholinone hybrids with nitro substituents.
- Key Difference : Enhanced UV absorption due to the conjugated coumarin system, enabling photochemical applications absent in the target compound .
Fluorinated and Chlorinated Analogues
4-(3-Fluoro-4-(((1-phenyl-1H-1,2,3-triazol-4-yl)methyl)amino)phenyl)morpholin-3-one (Compound 36)
4-(4-(((1-(4-Chlorophenyl)-1H-1,2,3-triazol-4-yl)methyl)amino)-3-fluorophenyl)morpholin-3-one (Compound 37)
- Structure : Combines fluorine and chlorine substituents.
- Key Difference : Synergistic halogen effects improve antimicrobial potency but reduce aqueous solubility compared to the target compound .
Comparative Data Table
Biologische Aktivität
4-{4-[(3-Chloro-2-hydroxypropyl)amino]phenyl}morpholin-3-one, also known by its CAS number 1252018-10-2, is a compound with a distinctive morpholine structure and a chlorinated hydroxypropyl group. This unique configuration suggests potential biological activities that merit exploration. The compound's molecular formula is C13H17ClN2O3, and it has a molecular weight of approximately 284.74 g/mol .
The compound features a morpholine ring, which is a six-membered heterocyclic structure containing one oxygen atom. Its solubility in water is relatively low (7.1 g/L at 25 °C), and it possesses a boiling point of around 604.5 °C at 760 mmHg. The presence of the chlorinated hydroxypropyl group may contribute to its reactivity and interaction with biological systems.
Research indicates that 4-{4-[(3-Chloro-2-hydroxypropyl)amino]phenyl}morpholin-3-one exhibits significant biological activities, particularly as a potential therapeutic agent. Its structural components suggest that it may interact with various biological targets, including enzymes involved in DNA replication and repair processes. Notably, compounds with similar morpholine structures have shown dual inhibition of bacterial topoisomerases, which are critical for bacterial DNA replication .
Antibacterial Properties
Recent studies have demonstrated that morpholine derivatives can exhibit broad-spectrum antibacterial activities. For instance, compounds structurally related to 4-{4-[(3-Chloro-2-hydroxypropyl)amino]phenyl}morpholin-3-one have been tested against various Gram-positive and Gram-negative bacteria, showing low nanomolar inhibition against DNA gyrase and topoisomerase IV from E. coli . The potential for this compound to function as an antibacterial agent is supported by its structural similarities to known inhibitors.
Anti-Viral Activity
Additionally, there is emerging evidence suggesting that compounds similar to 4-{4-[(3-Chloro-2-hydroxypropyl)amino]phenyl}morpholin-3-one may possess antiviral properties. For example, certain derivatives have been reported to inhibit human adenovirus (HAdV) replication with sub-micromolar potency, indicating potential therapeutic applications in viral infections .
Case Studies
Several studies have explored the biological activity of compounds related to 4-{4-[(3-Chloro-2-hydroxypropyl)amino]phenyl}morpholin-3-one:
- Study on Antibacterial Activity : A series of morpholine derivatives were synthesized and tested for their inhibitory effects on bacterial strains such as Staphylococcus aureus and Escherichia coli. These studies revealed promising IC50 values below 100 nM for some derivatives, highlighting their potential as novel antibacterial agents .
- Investigation of Anti-Viral Properties : Research focusing on substituted N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide analogues demonstrated their ability to inhibit HAdV with IC50 values significantly lower than established antiviral drugs like niclosamide . This suggests that similar structural modifications in 4-{4-[(3-Chloro-2-hydroxypropyl)amino]phenyl}morpholin-3-one could enhance its antiviral efficacy.
Comparative Analysis
To further understand the uniqueness of 4-{4-[(3-Chloro-2-hydroxypropyl)amino]phenyl}morpholin-3-one, a comparative analysis with structurally similar compounds is presented below:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 4-(4-Aminophenyl)-3-morpholinone | C11H14N2O | Lacks chlorine; used in various pharmaceutical applications |
| 4-(4-Nitrophenyl)-3-morpholinone | C11H12N2O3 | Contains nitro group; known for different reactivity |
| N-(3-Chloro-propyl)-aniline | C10H12ClN | Simpler structure; lacks morpholine ring |
The unique combination of the chlorinated hydroxypropyl group and the morpholine structure in 4-{4-[(3-Chloro-2-hydroxypropyl)amino]phenyl}morpholin-3-one distinguishes it from these similar compounds, potentially offering unique biological activities and applications not found in simpler analogs .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-{4-[(3-Chloro-2-hydroxypropyl)amino]phenyl}morpholin-3-one?
- Methodology : A two-step approach is commonly employed:
Morpholinone Core Formation : React morpholine derivatives with chloroacetyl chloride under basic conditions (e.g., NaOH) to form intermediates like chloroacetylmorpholine .
Amination : Introduce the (3-chloro-2-hydroxypropyl)amino group via reductive amination or nucleophilic substitution. Sodium cyanoborohydride (NaBH3CN) in methanol with acetaldehyde has been used for analogous reductive aminations .
- Key Considerations : Optimize reaction pH and solvent polarity to minimize side reactions. DMF or methanol are typical solvents for such couplings .
Q. Which analytical techniques are critical for characterizing this compound?
- Structural Confirmation :
- X-ray Crystallography : Resolve stereochemistry and confirm the morpholinone ring conformation (e.g., as in structurally related chlorophenyl morpholinones) .
- NMR Spectroscopy : Use H and C NMR to verify the morpholinone carbonyl (δ ~170 ppm) and chloro-hydroxypropylamino group integration .
- Purity Assessment : HPLC with UV detection (λ = 254 nm) is recommended, referencing pharmacopeial standards for morpholinone derivatives .
Q. How does pH influence the stability of the morpholinone ring and chloro-hydroxypropylamino moiety?
- Experimental Design :
- Conduct accelerated stability studies in buffers (pH 3–9) at 40°C/75% RH. Monitor degradation via HPLC.
- Key Insight : Basic conditions (pH > 8) may hydrolyze the morpholinone carbonyl, while acidic conditions (pH < 4) could protonate the amine, affecting solubility .
Advanced Research Questions
Q. How can researchers resolve contradictions in synthetic yields reported for analogous morpholinone derivatives?
- Case Analysis : Compare methods from (morpholine + chloroacetyl chloride) and (triazine-morpholinone coupling).
- Findings :
- reports lower yields (~60%) due to competing hydrolysis of chloroacetyl intermediates.
- achieves higher yields (~85%) by using HATU/DIPEA for amide coupling, reducing side reactions .
- Recommendation : Use coupling agents (e.g., HATU) for amine-acylations and monitor reaction progress via TLC .
Q. What structure-activity relationship (SAR) insights exist for morpholinone derivatives with chloro-hydroxypropylamino substituents?
- SAR Framework :
- Morpholinone Core : The 3-keto group is critical for hydrogen bonding with biological targets (e.g., kinase inhibitors) .
- Chloro-Hydroxypropylamino Group : The chloro substituent enhances lipophilicity, while the hydroxyl group improves solubility. Fluorinated analogs (e.g., 3-fluoro-4-morpholinyl anilines) show improved metabolic stability .
Q. What are the challenges in achieving >98% purity for this compound, and how can they be addressed?
- Key Impurities :
Unreacted Chloroacetyl intermediates : Detectable via HPLC retention time shifts (~2.5 min earlier than the product) .
Diastereomers : The chiral hydroxypropyl group may form undesired stereoisomers. Use chiral HPLC (e.g., Chiralpak AD-H column) for resolution .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
